molecular formula C15H21BN2O2 B12863331 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B12863331
M. Wt: 272.15 g/mol
InChI Key: LNROOZPIFMEIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indazole core. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the reaction of 2,4-dimethyl-6-bromo-2H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to remove the boronic ester group, yielding the parent indazole.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or ethanol.

Major Products

    Oxidation: 2,4-Dimethyl-6-boronic acid-2H-indazole.

    Reduction: 2,4-Dimethyl-2H-indazole.

    Substitution: Various substituted indazoles depending on the coupling partner used.

Scientific Research Applications

2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.

    Medicine: Explored for its role in the synthesis of bioactive compounds with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. This reaction mechanism involves the oxidative addition of the boronic ester to a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-bromo-2H-indazole: A precursor in the synthesis of the boronic ester.

    2,4-Dimethyl-6-boronic acid-2H-indazole: An oxidation product of the boronic ester.

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester with similar reactivity.

Uniqueness

2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is unique due to its indazole core, which imparts specific electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of diverse organic molecules, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

IUPAC Name

2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C15H21BN2O2/c1-10-7-11(8-13-12(10)9-18(6)17-13)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3

InChI Key

LNROOZPIFMEIPC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.